3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoic acid
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Overview
Description
3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoic acid is a complex organic compound characterized by the presence of a phthalimide group, a methoxyphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoic acid typically involves multiple steps. One common approach is to start with the phthalimide group, which can be introduced through the reaction of phthalic anhydride with ammonia or an amine. The resulting phthalimide can then be reacted with a suitable alkylating agent to introduce the hexanoyl group.
The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxybenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst. The final step involves the coupling of the phthalimide-hexanoyl intermediate with the methoxyphenyl derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the phthalimide moiety can produce a phthalyl alcohol.
Scientific Research Applications
3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The phthalimide group can interact with proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-Phthalylglycyl chloride: This compound shares the phthalimide moiety but differs in the acyl group attached.
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: Similar in structure but with a different ester group.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Another compound with the phthalimide group but differing in the side chain.
Uniqueness
3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H26N2O6 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H26N2O6/c1-32-17-12-10-16(11-13-17)20(15-22(28)29)25-21(27)9-3-2-6-14-26-23(30)18-7-4-5-8-19(18)24(26)31/h4-5,7-8,10-13,20H,2-3,6,9,14-15H2,1H3,(H,25,27)(H,28,29) |
InChI Key |
XCLTZICOXAJSQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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